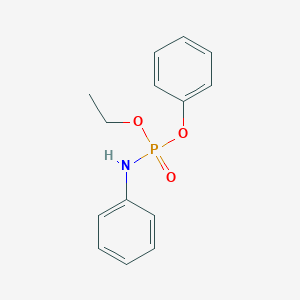
Ethyl phenyl N-phenylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenyl N-phenylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the phosphorus (P) atom and the nitrogen (N) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates have significant applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl N-phenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base, followed by the addition of ethanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as triethylamine or pyridine
Another method involves the oxidative cross-coupling of phenylphosphine with aniline in the presence of an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Phenylphosphonic dichloride, aniline, and ethanol
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenyl N-phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
Oxidation: Phosphoric acid derivatives
Reduction: Phosphine oxides
Substitution: Various substituted phosphoramidates
Aplicaciones Científicas De Investigación
Ethyl phenyl N-phenylphosphoramidate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl phenyl N-phenylphosphoramidate involves its interaction with molecular targets through the phosphoryl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Ethyl phenyl N-phenylphosphoramidate can be compared with other phosphoramidates, such as:
- Phenyl N-phenylphosphoramidate
- Ethyl N-phenylphosphoramidate
- Mthis compound
Uniqueness
This compound is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Propiedades
Número CAS |
5449-04-7 |
|---|---|
Fórmula molecular |
C14H16NO3P |
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
N-[ethoxy(phenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,15-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
Clave InChI |
WJCODAJQUOJDRK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


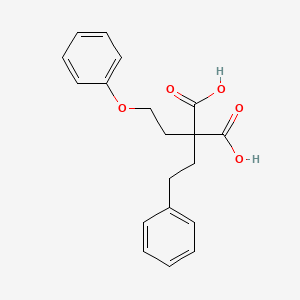
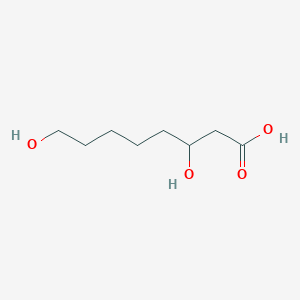
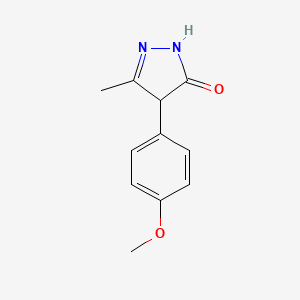
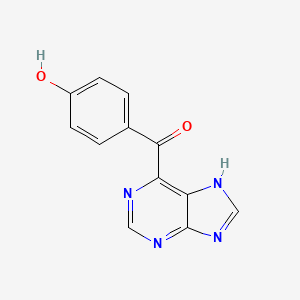
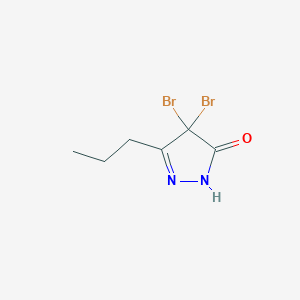
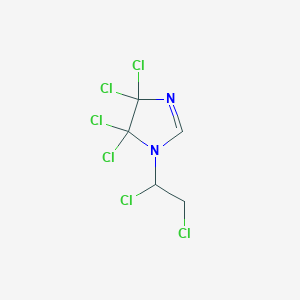
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)

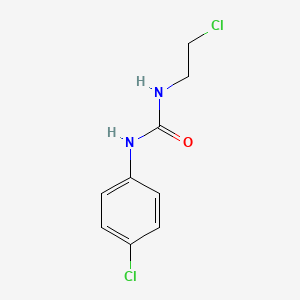
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
